5-bromo-N'-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a bromine atom, an ethylphenyl group, and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide typically involves multiple steps. One common method starts with the bromination of an indole derivative to introduce the bromine atom. This is followed by the formation of the carbohydrazide moiety through a condensation reaction with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N’-[(1E)-1-(3-(1H-tetrazol-1-yl)phenyl)ethylidene]-2-furohydrazide
- 2,4-dichloro-N’-[(1E)-1-(3-(1H-tetrazol-1-yl)phenyl)ethylidene]benzohydrazide
- 2-(2,3-dimethylphenoxy)-N’-[(1E)-1-(3-(1H-tetrazol-1-yl)phenyl)ethylidene]acetohydrazide
Uniqueness
5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, ethylphenyl group, and carbohydrazide moiety distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-3-phenyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O/c1-3-17-9-11-18(12-10-17)16(2)28-29-25(30)24-23(19-7-5-4-6-8-19)21-15-20(26)13-14-22(21)27-24/h4-15,27H,3H2,1-2H3,(H,29,30)/b28-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMMTZFPHCWEOQ-LQKURTRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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